molecular formula C10H11NO B1626302 2-methyl-7,8-dihydro-6H-quinolin-5-one CAS No. 27463-92-9

2-methyl-7,8-dihydro-6H-quinolin-5-one

Cat. No. B1626302
M. Wt: 161.2 g/mol
InChI Key: CVYYGWAIMRUFPH-UHFFFAOYSA-N
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Patent
US03998831

Procedure details

A mixture of 3-aminocyclohex-2-enone (22 g., 0.2 mol.) and 4-methoxybut-3-en-2-one (20.0 g., 0.2 mol), in an apparatus equipped for downward distillation, was heated in an oil bath at 120° C until the theoretical amount of distillate had been collected (13 ml.). The cooled residue was dissolved in 2N HCl (50 ml.) and extracted with ethyl acetate (3 × 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with sodium carbonate and extracted with chloroform (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled to give the title compound (22.5 g., 72%) b.p. 72°-6°/0.1 mm Hg. The free base was dissolved in ether and treated with an excess of ethereal hydrogen chloride. The resultant solid was isolated and recrystallised from isopropanol to give the hydrochloride of the title compound as colourless needles m.p. 225° C. (Found: C, 60.9; H, 6.3; N, 6.99. C10H11NO.HCl requires: C, 60.7; H, 6.1; N, 7.1%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.CO[CH:11]=[CH:12][C:13](=O)[CH3:14]>>[CH3:14][C:13]1[CH:12]=[CH:11][C:3]2[C:4](=[O:8])[CH2:5][CH2:6][CH2:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
20 g
Type
reactant
Smiles
COC=CC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in an apparatus equipped for downward distillation
CUSTOM
Type
CUSTOM
Details
had been collected (13 ml.)
DISSOLUTION
Type
DISSOLUTION
Details
The cooled residue was dissolved in 2N HCl (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 × 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=2CCCC(C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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